molecular formula C8H5Cl3 B3328382 Benzene, 2,4-dichloro-1-(2-chloroethenyl)- CAS No. 45892-47-5

Benzene, 2,4-dichloro-1-(2-chloroethenyl)-

Cat. No.: B3328382
CAS No.: 45892-47-5
M. Wt: 207.5 g/mol
InChI Key: XWEMGFGRWJFXST-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dichloro-1-(2-chloroethenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzene with chloroacetaldehyde in the presence of a base, followed by dehydrochlorination to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are chlorinated using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is used as an intermediate in the synthesis of other organochlorine compounds. It serves as a precursor for the production of pesticides and other agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential effects on living organisms, particularly its toxicity and environmental persistence. It is also used in the development of analytical methods for detecting organochlorine pollutants .

Industry: Industrially, Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is used in the manufacture of various chemical products, including solvents, plasticizers, and flame retardants .

Mechanism of Action

The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloroethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It is known to inhibit certain enzymes involved in metabolic pathways, leading to toxic effects in organisms .

Comparison with Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities but has different substitution patterns on the benzene ring.

    2,4-Dichlorobenzene: Lacks the ethenyl group but has similar chlorination on the benzene ring.

    2,4-Dichloro-1-(2-chloroethyl)benzene: A reduced form of Benzene, 2,4-dichloro-1-(2-chloroethenyl)-.

Uniqueness: Benzene, 2,4-dichloro-1-(2-chloroethenyl)- is unique due to its specific chlorination pattern and the presence of the ethenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest .

Properties

IUPAC Name

2,4-dichloro-1-[(E)-2-chloroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-5H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMGFGRWJFXST-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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